molecular formula C9H17N3 B3046930 2-(3-isopropyl-1-methyl-1H-pyrazol-5-yl)ethanamine CAS No. 1328640-34-1

2-(3-isopropyl-1-methyl-1H-pyrazol-5-yl)ethanamine

Cat. No.: B3046930
CAS No.: 1328640-34-1
M. Wt: 167.25
InChI Key: XOGBOWKCPKGZFZ-UHFFFAOYSA-N
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Description

2-(3-isopropyl-1-methyl-1H-pyrazol-5-yl)ethanamine is an organic compound with the molecular formula C8H15N3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-isopropyl-1-methyl-1H-pyrazol-5-yl)ethanamine typically involves the reaction of 2H-pyrazol-3-amine with isopropanol and methyl bromide under anhydrous conditions and nitrogen protection . The reaction proceeds as follows:

  • Dissolve 2H-pyrazol-3-amine in an organic solvent.
  • Slowly add isopropanol and methyl bromide.
  • Allow the reaction to proceed for a specified period to obtain the product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process is carried out in well-controlled environments to ensure safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(3-isopropyl-1-methyl-1H-pyrazol-5-yl)ethanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions vary depending on the desired reaction and product .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Scientific Research Applications

2-(3-isopropyl-1-methyl-1H-pyrazol-5-yl)ethanamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the synthesis of dyes, pesticides, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(3-isopropyl-1-methyl-1H-pyrazol-5-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-isopropyl-1-methyl-1H-pyrazol-5-yl)ethanamine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its versatility in synthetic applications and potential biological activities make it a valuable compound for research and industrial use .

Properties

CAS No.

1328640-34-1

Molecular Formula

C9H17N3

Molecular Weight

167.25

IUPAC Name

2-(2-methyl-5-propan-2-ylpyrazol-3-yl)ethanamine

InChI

InChI=1S/C9H17N3/c1-7(2)9-6-8(4-5-10)12(3)11-9/h6-7H,4-5,10H2,1-3H3

InChI Key

XOGBOWKCPKGZFZ-UHFFFAOYSA-N

SMILES

CC(C)C1=NN(C(=C1)CCN)C

Canonical SMILES

CC(C)C1=NN(C(=C1)CCN)C

Origin of Product

United States

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